![molecular formula C6H3Br2F5S B2711855 (2,6-Dibromophenyl)-pentafluoro-lambda6-sulfane CAS No. 2514942-08-4](/img/structure/B2711855.png)
(2,6-Dibromophenyl)-pentafluoro-lambda6-sulfane
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Overview
Description
Scientific Research Applications
Synthesis of Heterocyclic and Polyfunctional Compounds
The synthesis of 4,5-dihydroisoxazoles connected by short spacers to the pentafluoro-λ^6-sulfanyl group showcases the utility of pentafluoro-λ^6-sulfanyl-containing compounds as intermediates in creating heterocyclic and polyfunctional compounds. This method provides an efficient route to synthesize these compounds, which can be valuable in various chemical research fields (Brel, 2006).
Applications in Polymer Chemistry
Pentafluoro-λ^6-sulfanyl-containing 1,3-, 1,4-, and 1,5-alkadienes have been synthesized and their epoxidation studied, revealing their usefulness as monomers or intermediates in polymer preparation, surface coatings, and heterocyclic compounds (Brel, 2005). This highlights the role of these compounds in developing new materials with enhanced properties.
Surface Coatings and Surfactants
New compounds with terminal pentafluoro-λ^6-sulfanyl groups and alkene or alcohol functional groups have been synthesized. These compounds serve as monomers or intermediates in creating polymers, surface coatings, and surfactants, indicating the versatility of pentafluoro-λ^6-sulfanyl derivatives in material science and engineering (Nixon et al., 1998).
Chemical Transformations and Reactions
The use of pentafluoro-λ^6-sulfanylacrylates in Diels-Alder reactions as dienophiles to create cyclic and heterocyclic compounds showcases another application of this functional group in facilitating chemical transformations. This efficient method opens up pathways to synthesize a variety of compounds critical for further research and development in chemistry (Brel, 2007).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2,6-dibromophenyl)-pentafluoro-λ6-sulfane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2F5S/c7-4-2-1-3-5(8)6(4)14(9,10,11,12)13/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHUPYADXSKDWAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)S(F)(F)(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2F5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dibromo-1-(pentafluorosulfur)benzene |
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